3-Aminocyclohexanone

Overview

Description

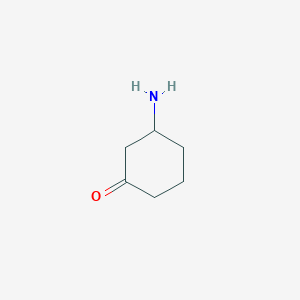

3-Aminocyclohexanone is a cyclohexane derivative featuring a ketone group and an amine substituent at the 3-position. Its molecular formula is C₆H₁₁NO, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Spectroscopic characterization, such as COSY and ¹³C NMR analyses in CDCl₃, confirms its structure and dynamic behavior in solution . The compound is commercially available as a hydrochloride salt (CAS No. 1956309-56-0), with suppliers like Ambeed, Inc. providing bulk quantities for industrial use .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Aminocyclohexanone is through the reductive amination of 1,3-cyclohexanedione. This process involves the reaction of 1,3-cyclohexanedione with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclohexanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-nitrocyclohexanone.

Reduction: The ketone group can be reduced to form 3-aminocyclohexanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Nitrocyclohexanone

Reduction: 3-Aminocyclohexanol

Substitution: Various substituted cyclohexanone derivatives

Scientific Research Applications

Scientific Research Applications

3-Aminocyclohexanone serves as a versatile intermediate in various research applications:

Organic Synthesis

- Building Block : It is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity : The compound participates in oxidation, reduction, and substitution reactions, leading to a variety of derivatives.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | 3-Nitrocyclohexanone | Potassium permanganate |

| Reduction | 3-Aminocyclohexanol | Sodium borohydride |

| Substitution | Various substituted derivatives | Alkyl halides |

- Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria, indicating potential as a new antibiotic lead.

- Anticancer Activity : In vitro studies show it can induce apoptosis in cancer cells (e.g., HeLa, MCF-7) through activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Caspase activation |

| MCF-7 | 12.5 | Cell cycle arrest |

| A549 | 10.8 | Induction of apoptosis |

- Neurological Effects : Investigated for potential effects on neurological disorders due to its structural similarity to neurotransmitter modulators.

Case Studies and Research Findings

Several studies have demonstrated the significance of this compound in various applications:

- A study published in Pharmaceutical Research highlighted its efficacy against cancer cell lines, showing significant cytotoxic effects and potential for development into anticancer agents.

- Another research article focused on synthesizing derivatives from this compound that exhibited enhanced antimicrobial activity compared to the parent compound, suggesting that structural modifications could lead to more potent derivatives.

Mechanism of Action

The mechanism of action of 3-Aminocyclohexanone depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved can vary depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Aminocyclohexanone Hydrochloride

- Structural Differences: The amino group is at the 4-position instead of the 3-position, altering steric and electronic properties.

- Physicochemical Properties: Similarity score: 0.83 (compared to 3-Aminocyclohexanone) . The hydrochloride form enhances solubility in polar solvents.

- Applications : Used in medicinal chemistry for its improved stability in acidic conditions compared to the free base form .

3-Amino-2-cyclohexenone

- Structural Differences: Contains a conjugated enone system (C=C adjacent to C=O), increasing electrophilicity.

- Physicochemical Properties: Molecular formula: C₆H₉NO (vs. C₆H₁₁NO for this compound) . Hazard profile: Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

- Applications: Key intermediate in heterocyclic synthesis (e.g., quinolines) due to its reactivity in cycloaddition reactions .

Cyclohexylamine

- Structural Differences : Lacks the ketone group, making it a primary amine with a cyclohexane backbone.

- Physicochemical Properties :

- Applications: Industrial solvent and corrosion inhibitor, differing from this compound’s role in fine chemical synthesis .

3-Methylcyclohexanone

- Structural Differences: Methyl substituent at the 3-position instead of an amino group.

- Physicochemical Properties: Stereochemistry: (3S)-configuration influences chiral synthesis pathways . Lower polarity due to the absence of an amino group.

- Applications: Solvent and flavoring agent, contrasting with this compound’s utility in bioactive molecule synthesis .

3-Aminocyclopentanol Hydrochloride

- Structural Differences : Smaller cyclopentane ring with a hydroxyl group instead of a ketone.

- Physicochemical Properties :

- Applications : Used in peptidomimetics and chiral auxiliaries, leveraging its stereochemical flexibility .

Data Table: Key Properties of this compound and Analogues

Research Findings and Trends

- Synthetic Utility: this compound’s ketone and amine groups enable diverse transformations, such as reductive amination and Schiff base formation, which are less feasible in non-ketone analogues like cyclohexylamine .

- Safety Profile: Amino-substituted cyclohexanones (e.g., 3-Amino-2-cyclohexenone) generally exhibit lower acute toxicity than primary amines (e.g., cyclohexylamine) but require careful handling due to irritant properties .

- Environmental Impact: Cyclohexanone derivatives (parent compound: EC₅₀ = 480 mg/L) show moderate environmental persistence, necessitating controlled disposal .

Biological Activity

3-Aminocyclohexanone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with an amino group and a ketone functional group. This unique structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For example, studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Caspase activation |

| MCF-7 | 12.5 | Cell cycle arrest |

| A549 | 10.8 | Induction of apoptosis |

3. Neurological Effects

This compound is being explored for its potential effects on neurological disorders. Its structural similarity to known neurotransmitter modulators suggests it may interact with various receptors in the central nervous system (CNS). Preliminary studies indicate that it could act as a precursor for compounds targeting conditions such as depression and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Metabolic Transformation : The compound may undergo metabolic changes that produce active metabolites, enhancing its biological effects.

- Receptor Interaction : It may interact with neurotransmitter receptors, potentially modulating synaptic transmission in the CNS .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- A study published in Pharmaceutical Research explored the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects and potential for further development into anticancer agents .

- Another research article focused on the synthesis of derivatives from this compound, which exhibited enhanced antimicrobial activity compared to the parent compound, indicating that structural modifications could lead to more potent derivatives .

Q & A

Q. What are the established synthetic routes for 3-Aminocyclohexanone, and how do reaction conditions influence yield and purity?

Basic Research Question

this compound can be synthesized via reductive amination of cyclohexanone derivatives or through ketone functionalization. Key methods include:

- Catalytic hydrogenation : Using palladium or platinum catalysts under hydrogen pressure to reduce nitrile or imine intermediates. Reaction temperature (80–120°C) and catalyst loading (1–5%) critically affect enantiomeric purity in chiral derivatives .

- Mannich reaction : Cyclohexanone reacts with formaldehyde and ammonia derivatives. pH control (7–9) and solvent polarity (e.g., ethanol vs. THF) influence product stability and byproduct formation .

Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize quenching conditions to minimize hydrolysis of the amine group .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of NH₂ or CO groups) confirm structural integrity .

Advanced Tip : Use dynamic NMR to study ring inversion kinetics at varying temperatures (e.g., 25–60°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE Requirements : Wear nitrile gloves (tested for permeation resistance), lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Incompatible with strong acids/bases due to reactive amine and ketone groups .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers optimize catalytic systems for enantioselective synthesis of this compound derivatives?

Advanced Research Question

- Chiral Catalysts : Screen chiral phosphine ligands (e.g., BINAP) with transition metals (Ru, Rh) to enhance enantioselectivity. Asymmetric hydrogenation at 50–80°C improves ee values (>90%) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may reduce reaction rates. Balance dielectric constant and coordination ability .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to resolve racemic mixtures. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

Advanced Research Question

- Data Triangulation : Cross-validate bioassay results (e.g., IC₅₀ values) using orthogonal methods like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Batch Analysis : Compare impurity profiles (HPLC-MS) across studies. Trace metal contaminants (e.g., Pd residues from synthesis) may artificially modulate activity .

- Computational Modeling : Perform MD simulations to assess binding pose reproducibility across protein conformers (e.g., using AutoDock Vina) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the carbonyl group. Solvent effects can be approximated via PCM (Polarizable Continuum Model) .

- QSPR Models : Train models on Hammett σ constants and steric parameters (e.g., Taft Es) to predict reaction rates in substituted derivatives .

- Machine Learning : Curate datasets of analogous reactions (e.g., cyclohexanone aminations) to forecast optimal catalysts and solvents .

Properties

IUPAC Name |

3-aminocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBBDDWCPOFASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619179 | |

| Record name | 3-Aminocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149520-74-1 | |

| Record name | 3-Aminocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.